The compound 2-(3-(3,5-dimethyl-1H-pyrazol-1-yl)-6-oxopyridazin-1(6H)-yl)-N-(pyridin-4-ylmethyl)acetamide is a heterocyclic organic compound that showcases a complex structure involving multiple functional groups. It is classified under the category of pyridazine derivatives, which are known for their diverse biological activities.
This compound can be sourced from various chemical suppliers and is identified by its unique International Union of Pure and Applied Chemistry name. Its classification falls within the realm of pharmaceutical intermediates and potential drug candidates due to its intricate molecular architecture, which may exhibit significant biological activity.
The synthesis of 2-(3-(3,5-dimethyl-1H-pyrazol-1-yl)-6-oxopyridazin-1(6H)-yl)-N-(pyridin-4-ylmethyl)acetamide typically involves several multi-step organic reactions:
The molecular formula for this compound is , with a molecular weight of 338.4 g/mol. The structural representation includes three distinct heterocyclic rings, contributing to its unique properties.
| Property | Data |
|---|---|
| Molecular Formula | C17H18N6O2 |
| Molecular Weight | 338.4 g/mol |
| IUPAC Name | 2-[3-(3,5-dimethylpyrazol-1-yl)-6-oxopyridazin-1-yl]-N-(pyridin-4-ylmethyl)acetamide |
| InChI Key | IORFVVOBEFBCFM-UHFFFAOYSA-N |
| Canonical SMILES | CC1=CC(=NN1C2=NN(C(=O)C=C2)CC(=O)NCC3=CC=NC=C3)C |
The compound can participate in various chemical reactions, including:
For these reactions, common reagents include:
The mechanism of action for this compound involves its interaction with specific molecular targets such as enzymes, receptors, or other proteins. Its structure allows it to bind effectively to these targets, modulating their activity and leading to various biological effects. The exact pathways depend on the specific application and target involved.
The physical properties include:
Chemical properties may involve stability under various conditions, solubility in organic solvents, and reactivity with different functional groups.
Relevant data about boiling point, melting point, or density were not available in the sources reviewed.
This compound holds potential applications in medicinal chemistry due to its unique structural features that may confer biological activity. It could be investigated for:
CAS No.:
CAS No.: 13982-63-3
CAS No.: 2406-52-2
CAS No.:
CAS No.: 207740-41-8
CAS No.: 53696-69-8